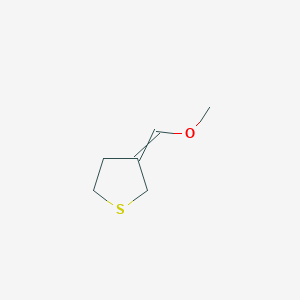
3-(Methoxymethylidene)thiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethylidene)thiolane is a heterocyclic compound containing a five-membered ring with sulfur as the heteroatom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethylidene)thiolane typically involves the reaction of thiolane derivatives with methoxymethylidene reagents under controlled conditions. One common method includes the nucleophilic substitution reaction where thiolane is treated with methoxymethylidene chloride in the presence of a base such as sodium methoxide . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis. For example, the use of alumina as a catalyst in the vapor-phase reaction of thiolane with methoxymethylidene reagents has been reported .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methoxymethylidene)thiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiolane derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethylidene group, leading to the formation of various substituted thiolane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, methoxymethylidene chloride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolane derivatives.
Substitution: Substituted thiolane derivatives.
Applications De Recherche Scientifique
3-(Methoxymethylidene)thiolane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Methoxymethylidene)thiolane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atom can form strong bonds with metals, making it an effective ligand in coordination chemistry . Additionally, its methoxymethylidene group can participate in various substitution reactions, leading to the formation of biologically active derivatives .
Comparaison Avec Des Composés Similaires
Thiophene: A five-membered ring with sulfur, used in organic semiconductors and pharmaceuticals.
Tetrahydrothiophene: Similar structure but lacks the methoxymethylidene group, used as a ligand in coordination chemistry.
Uniqueness: 3-(Methoxymethylidene)thiolane is unique due to its methoxymethylidene group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it a valuable compound in both academic research and industrial applications.
Propriétés
Numéro CAS |
112996-47-1 |
|---|---|
Formule moléculaire |
C6H10OS |
Poids moléculaire |
130.21 g/mol |
Nom IUPAC |
3-(methoxymethylidene)thiolane |
InChI |
InChI=1S/C6H10OS/c1-7-4-6-2-3-8-5-6/h4H,2-3,5H2,1H3 |
Clé InChI |
BYOJENQEOFIGCC-UHFFFAOYSA-N |
SMILES canonique |
COC=C1CCSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


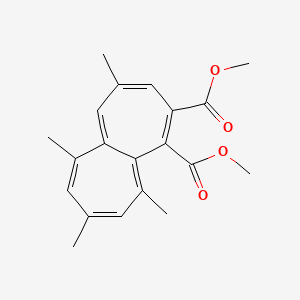
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
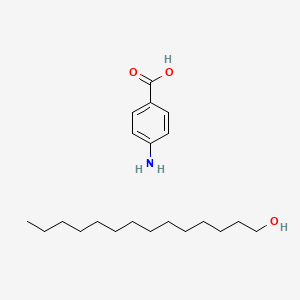
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
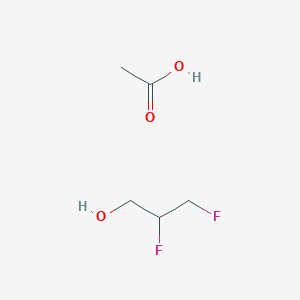

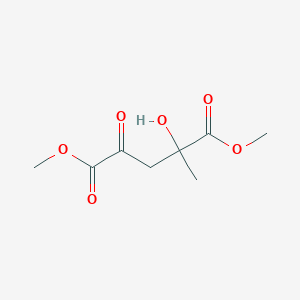
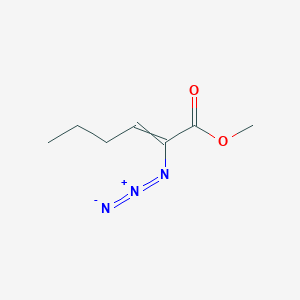
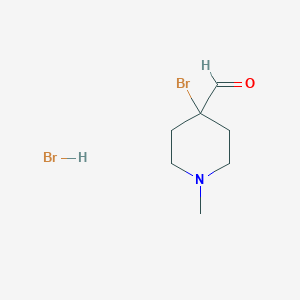

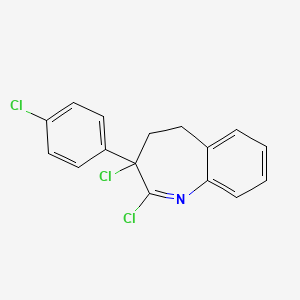
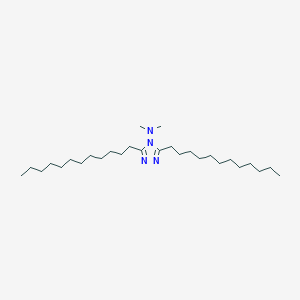
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
